molecular formula C7H13NO B058213 2-Oxa-7-azaspiro[3.5]nonane CAS No. 241820-91-7

2-Oxa-7-azaspiro[3.5]nonane

Cat. No.: B058213
CAS No.: 241820-91-7
M. Wt: 127.18 g/mol
InChI Key: RECARUFTCUAFPV-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[3.5]nonane is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities .

Scientific Research Applications

2-Oxa-7-azaspiro[3.5]nonane has diverse applications in scientific research:

Safety and Hazards

The safety information for 2-Oxa-7-azaspiro[3.5]nonane includes the GHS05 pictogram, with the signal word "Danger" . The hazard statements include H314 . The precautionary statements are P280;P305+P351+P338;P310 .

Mechanism of Action

Target of Action

It is used in the preparation of benzothienoazepine compounds as respiratory syncytial virus rna polymerase inhibitors .

Mode of Action

The specific interaction of 2-Oxa-7-azaspiro[3Given its use in the synthesis of benzothienoazepine compounds, it may be inferred that it plays a role in inhibiting the rna polymerase of the respiratory syncytial virus .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxa-7-azaspiro[3Its molecular weight is 127184 , which is within the optimal range for oral bioavailability in drug design. It’s also worth noting that the compound is a solid at room temperature .

Result of Action

The molecular and cellular effects of 2-Oxa-7-azaspiro[3Its role in the synthesis of benzothienoazepine compounds suggests it may contribute to the inhibition of the respiratory syncytial virus rna polymerase .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-Oxa-7-azaspiro[3It is recommended to store the compound in a dark place at a temperature between 2-8°c .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-7-azaspiro[3.5]nonane typically involves the condensation of appropriate precursors followed by cyclization reactions. One common method includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the spirocyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include Oxone® and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and halides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like amines or halides .

Comparison with Similar Compounds

  • 2-Oxa-6-azaspiro[3.3]heptane
  • 7-Boc-2-oxa-7-azaspiro[3.5]nonane

Comparison: 2-Oxa-7-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to 2-Oxa-6-azaspiro[3.3]heptane, it has a larger ring size, potentially leading to different binding affinities and biological activities. The presence of both oxygen and nitrogen atoms in the spirocyclic ring further distinguishes it from other similar compounds .

Properties

IUPAC Name

2-oxa-7-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-8-4-2-7(1)5-9-6-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECARUFTCUAFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620728
Record name 2-Oxa-7-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241820-91-7
Record name 2-Oxa-7-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-OXA-7-AZASPIRO[3.5]NONANE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 7-(2,4-Dimethoxy-benzyl)-2-oxa-7-aza-spiro[3.5]nonane (125) (300 mg, 1.1 mmol) in MeOH (10 mL) was added Pd(OH)2 (300 mg). The reaction solution was stirred at RT overnight under H2 atmosphere. LCMS showed that most of the staring material was consumed. The mixture was filtered and concentrated to give the product (126) (112 mg, 0.88 mmol, yield: 80%). ESI-MS (M+1): 128 calc. for C7H13NO 127.
Name
7-(2,4-Dimethoxy-benzyl)-2-oxa-7-aza-spiro[3.5]nonane
Quantity
300 mg
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10 mL
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300 mg
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80%

Synthesis routes and methods III

Procedure details

Trifluoroacetic acid (5 mL) was added to a solution of 1,1-dimethylethyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (Description 69, 80 mg, 0.625 mmol) in dichloromethane (15 mL) and the mixture was stirred at room temperature for 3 hours. Saturated aqueous sodium hydrogen carbonate (3 mL) and dichloromethane (5 mL) were added and the layers were separated. The aqueous layer was extracted with dichloromethane (3×3 mL) and the combined organic fractions were poured onto an SCX cartridge (Varian Bond Elut™; 10 mL/500 mg). The cartridge was washed with methanol (4×2 mL), then eluted with methanolic ammonia (2M, 2×2 mL). The solvent was evaporated under reduced pressure to give the title compound as a colorless solid (8 mg, 17%). m/z (ES+) 128 (M+1).
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5 mL
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80 mg
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15 mL
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3 mL
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5 mL
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17%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of the reported synthesis of 2-oxa-7-azaspiro[3.5]nonane?

A1: The paper details a novel synthetic route for producing this compound. This spirocyclic compound represents a valuable building block for synthesizing more complex molecules, potentially with interesting pharmacological properties. While the study doesn't delve into the specific applications of this compound, its successful synthesis paves the way for future research exploring its potential in various chemical and biological contexts.

Q2: Is there any structural information available for the synthesized this compound?

A2: Although the paper doesn't provide detailed spectroscopic data for this compound itself, it does describe the successful synthesis of a related compound, 1′,2′-dihydro-4′H-spiro[oxetane-3,3′-pyrido[1,2-a]benzimidazole]. The X-ray crystal structure of this benzimidazole derivative, formed by oxidative cyclization of a precursor derived from this compound, was determined and is presented in the research []. This structural information indirectly confirms the successful formation of the target spirocyclic compound.

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